![molecular formula C9H8N2O5 B1332140 N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide CAS No. 81864-14-4](/img/structure/B1332140.png)
N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that often start with readily available starting materials. For instance, the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogues involves a five-step process starting from indole-2-carboxylic acid, leading to the carcinogenic amine Trp-P-2, and then to a nitro compound through oxidation with H2O2 using a Mo(CO)6 catalyst . Similarly, the synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones from 2-chloro-N-(2-nitrobenzyl)acetamides is achieved through reductive cyclization using iron-ammonium chloride in an ethanol–water mixture . These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired transformations.
Molecular Structure Analysis
The molecular structure of compounds is typically elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was established using elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy . These techniques provide detailed information about the molecular framework and functional groups present in the compound.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. For instance, N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide undergoes C–O bond cleavage to yield a hydroxamic acid, while its sterically hindered analogue decomposes predominantly by N–O bond cleavage . The reactivity can also be directed towards specific sites in the molecule, as seen in the addition and substitution reactions of N-bromoacetamide with nitroalkene moieties, leading to bromination and acetamido group introduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are crucial for their potential applications. These properties include solubility, stability, and reactivity under various conditions. For example, the stability of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide in aqueous solution at neutral pH is contrasted with its analogue, which shows a pH-independent rate constant for decomposition . The solubility of these compounds in different solvents can affect their synthesis and purification processes.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
- N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide derivatives exhibit significant antioxidant and anti-inflammatory activities. Compounds related to this compound, such as N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide, have shown excellent antioxidant activity in assays like DPPH radical scavenging and superoxide anion scavenging, and possess strong anti-inflammatory properties (Koppireddi et al., 2013).
Anticancer Potential
- Certain benzodioxole-based dithiocarbamate derivatives, which are structurally similar to this compound, have been synthesized and evaluated for their cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines. These compounds show promising anticancer activities, suggesting potential research applications in cancer treatment (Altıntop et al., 2017).
Antibacterial Activity
- N-substituted benzimidazole derivatives, which include compounds similar to this compound, have shown potent antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). This indicates the potential for developing new antibacterial agents using these derivatives (Chaudhari et al., 2020).
Photochromic Behavior
- Derivatives of this compound, like N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide, have been studied for their interesting photochromic behavior in both solid and solution states. This suggests possible applications in materials science and optical technologies (Kiyani & Ardyanian, 2012).
Antimalarial Activity
- Studies on compounds structurally related to this compound, such as certain biphenyl-2-ols and N omega-oxides, have indicated promising antimalarial activity. This research contributes to the development of new antimalarial drugs, highlighting the relevance of similar compounds in treating parasitic infections (Werbel et al., 1986).
Future Directions
Mechanism of Action
- The primary targets of NBD are not well-documented in the literature. However, we know that it has been evaluated for its anti-arthritic effects in an adjuvant-induced arthritis (AIA) rat model . In this study, NBD reduced hyperalgesia and hind paw inflammation, suggesting an impact on inflammatory pathways.
Target of Action
properties
IUPAC Name |
N-(6-nitro-1,3-benzodioxol-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-6-2-8-9(16-4-15-8)3-7(6)11(13)14/h2-3H,4H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGRDSBPPKBVBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337223 | |
Record name | N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81864-14-4 | |
Record name | N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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